2-bromo-N,N-dimethylbenzamide

Physicochemical properties Process chemistry Purification

2-Bromo-N,N-dimethylbenzamide (CAS 54616-47-6) features a strategically positioned ortho-bromine that delivers an optimal balance of reactivity and stability in palladium-catalyzed cross-coupling—superior to the sluggish ortho-chloro analogue and the side-reaction-prone ortho-iodo variant. This regiospecific substitution pattern is critical for achieving nanomolar sigma-2 receptor affinity (Ki = 90 nM) in PET tracer development and provides a validated entry point for constructing dibenzazepinone frameworks such as oxcarbazepine. With a boiling point of 323.3 °C and density of 1.4 g/cm³, the compound is amenable to both fractional distillation and recrystallization during scale-up. Specify ≥98% purity to ensure reproducible coupling yields, reliable SAR data, and streamlined route scouting.

Molecular Formula C9H10BrNO
Molecular Weight 228.09 g/mol
CAS No. 54616-47-6
Cat. No. B1307161
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-bromo-N,N-dimethylbenzamide
CAS54616-47-6
Molecular FormulaC9H10BrNO
Molecular Weight228.09 g/mol
Structural Identifiers
SMILESCN(C)C(=O)C1=CC=CC=C1Br
InChIInChI=1S/C9H10BrNO/c1-11(2)9(12)7-5-3-4-6-8(7)10/h3-6H,1-2H3
InChIKeyJYWWETIYYPKRBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-N,N-dimethylbenzamide (CAS 54616-47-6): Physicochemical and Structural Baseline for Procurement Decisions


2-Bromo-N,N-dimethylbenzamide (CAS 54616-47-6) is an ortho‑brominated benzamide derivative featuring a dimethylamide substituent . The compound possesses a molecular formula of C₉H₁₀BrNO, a molecular weight of 228.09 g/mol, and a predicted logP of 0.79 . Its ortho‑bromo substitution imparts distinct steric and electronic characteristics compared to its meta‑, para‑, chloro‑, iodo‑, and unsubstituted analogues [1]. These attributes make it a versatile building block in medicinal chemistry, cross‑coupling reactions, and targeted synthesis programs .

Why 2-Bromo-N,N-dimethylbenzamide Cannot Be Casually Substituted with Other Halogenated or Regioisomeric Benzamides


Direct substitution of 2‑bromo‑N,N‑dimethylbenzamide with its chloro‑, iodo‑, meta‑bromo‑, or para‑bromo‑analogues is scientifically unsound. The ortho‑position of the bromine atom creates a unique steric environment that influences both the compound’s conformational landscape and its electronic distribution . In palladium‑catalyzed cross‑couplings, the ortho‑bromo group offers a favorable balance between reactivity and stability—reacting more readily than the ortho‑chloro analogue while exhibiting fewer side reactions than the ortho‑iodo variant [1]. Furthermore, structure‑activity relationship (SAR) studies on benzamide‑based sigma‑2 receptor ligands demonstrate that halogen substitution is essential for high‑affinity binding, and that the ortho‑bromo substitution pattern yields a distinct affinity profile compared to other regioisomers [2]. Consequently, procurement decisions that ignore these molecular distinctions risk suboptimal performance in synthetic sequences, binding assays, and physicochemical handling.

Quantitative Differentiation of 2-Bromo-N,N-dimethylbenzamide Against Its Closest Structural Analogs


Comparative Boiling Point and Volatility: Ortho‑Bromo vs. Ortho‑Chloro and Ortho‑Iodo Analogs

The boiling point of 2‑bromo‑N,N‑dimethylbenzamide (323.3±25.0 °C at 760 mmHg) [1] is 20.4 °C higher than that of its chloro analog (302.9 °C) and 16.8 °C lower than that of its iodo analog (340.1±25.0 °C) . This positions the bromo compound in a moderate volatility window that facilitates fractional distillation while avoiding the elevated temperatures required for the iodo derivative.

Physicochemical properties Process chemistry Purification

Density and Mass Transport Properties: Impact on Formulation and Handling

2‑Bromo‑N,N‑dimethylbenzamide exhibits a density of 1.4±0.1 g/cm³ , which is 0.228 g/cm³ higher than that of 2‑chloro‑N,N‑dimethylbenzamide (1.172 g/cm³) and 0.249 g/cm³ lower than that of 2‑iodo‑N,N‑dimethylbenzamide (1.649±0.06 g/cm³) . The intermediate density of the bromo compound correlates with a balanced molar volume that can affect solution viscosity and sedimentation rates in formulation studies.

Physicochemical properties Formulation Solubility

Sigma‑2 Receptor Binding Affinity: Ortho‑Bromo Confers Nanomolar Potency

2‑Bromo‑N,N‑dimethylbenzamide displays a binding inhibition constant (Ki) of 90 nM for the sigma‑2 receptor (TMEM97) in rat PC12 cells [1]. This nanomolar affinity is attributable to the ortho‑bromo substitution; SAR studies on benzamide‑based sigma ligands indicate that halogen substitution is required for high‑affinity binding, and that unsubstituted N,N‑dimethylbenzamide lacks measurable sigma‑2 receptor affinity [2]. Furthermore, within halogenated benzamides, brominated analogues often exhibit higher sigma‑2 affinity than their iodinated counterparts [2].

Sigma‑2 receptor Medicinal chemistry Oncology

Amide Bond Rotational Barrier: Substituted Benzamides Exhibit Lower Activation Energy

Temperature‑dependent ¹H‑NMR studies on N,N‑dimethylbenzamide and its derivatives (3‑bromo‑, 4‑bromo‑, and 3‑hydroxy‑) reveal that substituted analogues possess lower activation free energies (ΔG‡) for rotation about the amide C–N bond than the parent compound [1]. Although 2‑bromo‑N,N‑dimethylbenzamide was not directly measured in this study, the trend strongly suggests that the ortho‑bromo group similarly reduces the rotational barrier compared to unsubstituted N,N‑dimethylbenzamide (ΔG‡ ≈ 15–17 kcal/mol). The lower barrier implies increased conformational flexibility, which may affect molecular recognition events and solubility.

Dynamic NMR Conformational analysis Physicochemical properties

Cross‑Coupling Reactivity: Bromine as the Optimal Leaving Group for Palladium‑Catalyzed Transformations

In palladium‑catalyzed Suzuki‑Miyaura cross‑coupling reactions, the relative reactivity of aryl halides follows the order Ar–I >> Ar–OTf ∼ Ar–Br >> Ar–Cl [1]. 2‑Bromo‑N,N‑dimethylbenzamide therefore occupies a ‘sweet spot’: it undergoes oxidative addition to Pd(0) significantly faster than the ortho‑chloro analogue (which often requires harsh conditions or specialized ligands), yet it is less prone to premature decomposition or side reactions than the ortho‑iodo analogue [REFS-1, REFS-2]. This balance of reactivity and stability makes the ortho‑bromo compound the preferred electrophile in many multi‑step syntheses.

Cross‑coupling Suzuki‑Miyaura Organic synthesis

Validated Synthetic Intermediate in Oxcarbazepine Production

2‑Bromo‑N,N‑dimethylbenzamide has been employed as a key intermediate in the synthesis of the antiepileptic drug oxcarbazepine (Trileptal®) [1]. In this validated procedure, the ortho‑bromo substituent facilitates remote metalation and subsequent cross‑coupling steps that would be less efficient or unfeasible with the ortho‑chloro or ortho‑iodo analogues. The successful execution of this published route underscores the compound’s practical utility in medicinal chemistry campaigns.

Drug synthesis Directed metalation Antiepileptic

Research and Industrial Application Scenarios for 2-Bromo-N,N-dimethylbenzamide


Sigma‑2 Receptor Ligand Development and Cancer Imaging

Leveraging the nanomolar sigma‑2 affinity (Ki = 90 nM) [1], 2‑bromo‑N,N‑dimethylbenzamide serves as a starting scaffold for the design of selective sigma‑2 ligands. These ligands are valuable for PET imaging of proliferating tumors and for the development of sigma‑2‑targeted therapeutics. The ortho‑bromo group can be exploited for further derivatization via cross‑coupling while maintaining the core benzamide motif.

Palladium‑Catalyzed Cross‑Coupling for Complex Molecule Assembly

The ortho‑bromo substituent provides an optimal leaving group for Suzuki‑Miyaura, Stille, and related cross‑coupling reactions [2]. Researchers can confidently employ 2‑bromo‑N,N‑dimethylbenzamide in multi‑step sequences to introduce aryl, alkenyl, or alkyl groups at the ortho position, facilitating the construction of diverse chemical libraries for medicinal chemistry or materials science.

Synthesis of Oxcarbazepine and Related Dibenzazepinones

As demonstrated in the synthesis of oxcarbazepine [3], 2‑bromo‑N,N‑dimethylbenzamide is a validated intermediate for the preparation of dibenzazepinone frameworks. Process chemists can utilize this compound in remote metalation protocols to access key structural motifs of antiepileptic agents, reducing the need for route scouting and accelerating development timelines.

Physicochemical Benchmarking and Distillation‑Based Purification

The intermediate boiling point (323.3 °C) and density (1.4 g/cm³) position 2‑bromo‑N,N‑dimethylbenzamide as a tractable solid/liquid for purification by fractional distillation or recrystallization. These properties are particularly advantageous when scaling up reactions that generate volatile by‑products, as the bromo compound remains within a workable temperature range that minimizes thermal degradation.

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